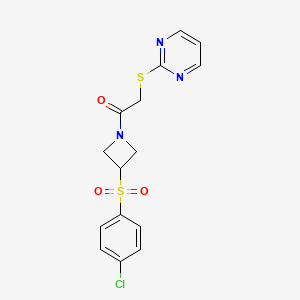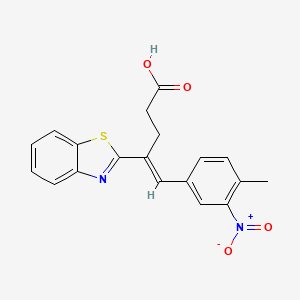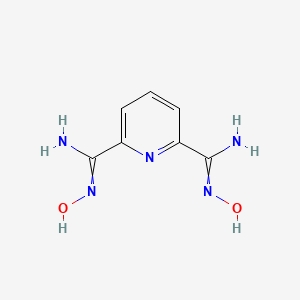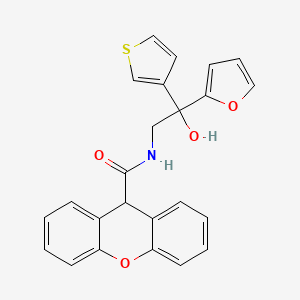
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of a pyrimidine derivative with a sulfonyl azetidine derivative. The pyrimidine derivative is first reacted with a thiol to form a thioether. The resulting thioether is then reacted with the sulfonyl azetidine derivative to form the final product.
Starting Materials
2-chloro-4-nitrophenol, ethyl cyanoacetate, thiourea, 4-chlorobenzenesulfonyl chloride, 2-bromo-5-methylpyrimidine, sodium hydride, triethylamine, potassium carbonate, acetic acid, ethanol
Reaction
2-chloro-4-nitrophenol is reacted with ethyl cyanoacetate in the presence of sodium hydride and acetic acid to form 2-(2-cyano-2-ethoxyethoxy)-4-nitrophenol., The resulting compound is then reacted with thiourea in ethanol to form 2-(2-cyano-2-ethoxyethoxy)-4-nitrophenylthiourea., 4-chlorobenzenesulfonyl chloride is reacted with triethylamine in dichloromethane to form 4-chlorobenzenesulfonyl triethylammonium salt., The resulting salt is then reacted with 2-bromo-5-methylpyrimidine in the presence of potassium carbonate in DMF to form 2-(pyrimidin-2-ylthio)ethyl 4-chlorobenzenesulfonate., The final step involves the reaction of 2-(2-cyano-2-ethoxyethoxy)-4-nitrophenylthiourea with 2-(pyrimidin-2-ylthio)ethyl 4-chlorobenzenesulfonate in the presence of triethylamine in DMF to form 1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone.
Mechanism Of Action
The mechanism of action of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone involves the inhibition of the COX-2 enzyme, which is responsible for the production of prostaglandins that are involved in inflammation and pain. By inhibiting this enzyme, the compound can reduce inflammation and pain.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone have been studied in various experimental models. It has been found to have anticancer properties by inducing apoptosis and inhibiting cell proliferation. It has also been found to reduce inflammation and pain in animal models.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone in lab experiments include its potential applications in cancer treatment and as a selective COX-2 inhibitor. Its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone. These include further studies on its anticancer properties and potential use in cancer treatment, as well as its potential use as a selective COX-2 inhibitor. Other future directions include studies on its potential side effects and the development of more efficient synthesis methods.
Scientific Research Applications
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone has been studied for its potential applications in various fields of scientific research. It has been found to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use as a selective COX-2 inhibitor, which could be useful in the treatment of inflammation and pain.
properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2-pyrimidin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S2/c16-11-2-4-12(5-3-11)24(21,22)13-8-19(9-13)14(20)10-23-15-17-6-1-7-18-15/h1-7,13H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBZDIKXTBMBDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSC2=NC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,2-Dimethyloxolan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2910718.png)



![3-[(2,5-Dimethylphenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2910724.png)


![Ethyl [acetyl(2,2-dicyanovinyl)amino]acetate](/img/structure/B2910733.png)
![N-[4-(acetylamino)phenyl]-2-(ethylamino)acetamide hydrochloride](/img/structure/B2910734.png)
![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2910735.png)

![2-[1-(Oxolane-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2910739.png)
![ethyl 2-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)-4-methylthiazole-5-carboxylate oxalate](/img/structure/B2910740.png)